molecular formula C17H19N5OS B2771284 3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine CAS No. 2310141-18-3

3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B2771284
CAS No.: 2310141-18-3
M. Wt: 341.43
InChI Key: ZPOABUAZEZWUBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thienopyrimidine derivatives, including 3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA). The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key steps include the preparation of β-keto amides, followed by cyclization to form the thienopyrimidine core. The use of efficient catalysts and optimized reaction conditions is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of thienopyrimidine derivatives include formic acid, triethyl orthoformate, DMF-DMA, potassium carbonate, and various oxidizing and reducing agents. The reaction conditions often involve heating the reactants in solvents like ethanol, xylene, or toluene .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted thienopyrimidine compounds .

Scientific Research Applications

3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine include other thienopyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of a thienopyrimidine core with a piperidinyl and methylpyridazinyl substituent makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12-2-3-15(21-20-12)23-10-13-4-7-22(8-5-13)16-14-6-9-24-17(14)19-11-18-16/h2-3,6,9,11,13H,4-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOABUAZEZWUBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.